molecular formula C8H12NO4- B11905258 (S)-1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid

(S)-1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid

Cat. No.: B11905258
M. Wt: 186.18 g/mol
InChI Key: IMJKDYRGASHUBX-GXRJOMEUSA-M
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Description

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate is a compound of interest in organic chemistry due to its unique structure and potential applications. It features an aziridine ring, which is a three-membered nitrogen-containing ring, and a carboxylate group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate typically involves the reaction of aziridine with a suitable carboxylating agent. One common method is the reaction of aziridine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form oxaziridines.

    Reduction: Reduction of the carboxylate group can yield the corresponding alcohol.

    Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to ring-opening and formation of amines or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions to open the aziridine ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while reduction can produce alcohols. Substitution reactions can lead to a variety of amine derivatives.

Scientific Research Applications

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: It can be used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate involves its interaction with various molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful in enzyme inhibition studies and drug development.

Comparison with Similar Compounds

Similar Compounds

    Aziridine-2-carboxylate: Lacks the tert-butyl group, making it less sterically hindered.

    N-Boc-aziridine: Similar structure but without the carboxylate group.

    Aziridine-2-carboxamide: Contains an amide group instead of a carboxylate.

Uniqueness

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate is unique due to the presence of both the aziridine ring and the carboxylate group, which provide a combination of reactivity and stability. The tert-butyl group adds steric bulk, influencing the compound’s reactivity and making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C8H12NO4-

Molecular Weight

186.18 g/mol

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate

InChI

InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-4-5(9)6(10)11/h5H,4H2,1-3H3,(H,10,11)/p-1/t5-,9?/m0/s1

InChI Key

IMJKDYRGASHUBX-GXRJOMEUSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]1C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CC1C(=O)[O-]

Origin of Product

United States

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